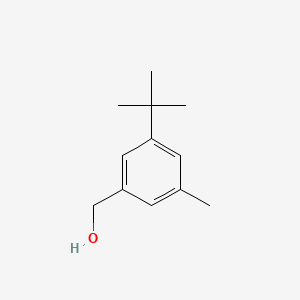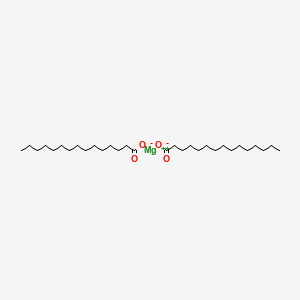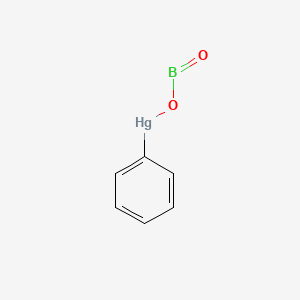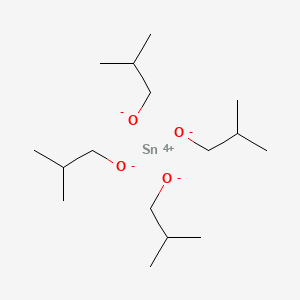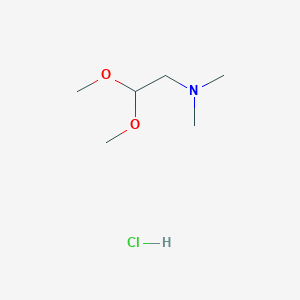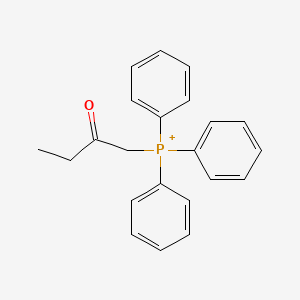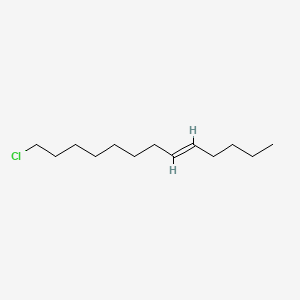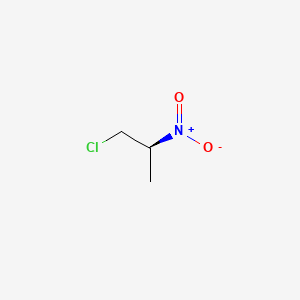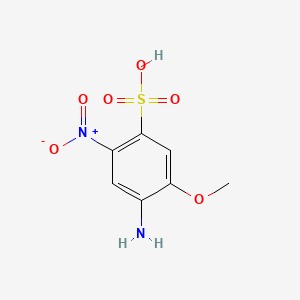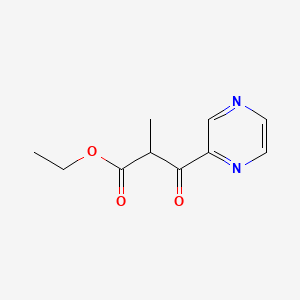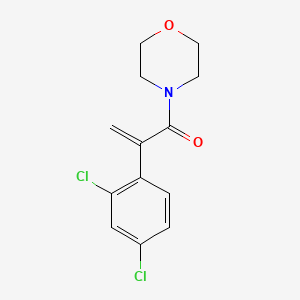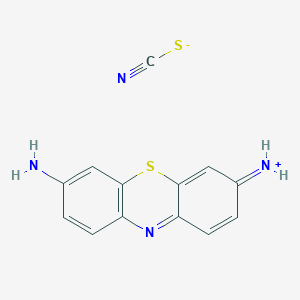
1-Hexatetracontanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexatetracontanol is a long-chain fatty alcohol with the molecular formula C46H94O . It is a member of the fatty alcohol family, characterized by a long hydrocarbon chain ending in a hydroxyl group. This compound is notable for its high molecular weight and its presence in various natural waxes and oils.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexatetracontanol can be synthesized through the reduction of the corresponding fatty acid or ester. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids derived from natural sources such as plant oils. This process is carried out in the presence of a catalyst, usually nickel or palladium, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Hexatetracontanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding fatty acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: The major product is the corresponding fatty acid.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
1-Hexatetracontanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain compounds.
Biology: It is studied for its role in biological membranes and its effects on cell signaling.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of cosmetics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1-Hexatetracontanol involves its interaction with biological membranes. Its long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
1-Octacosanol (C28H58O): A shorter-chain fatty alcohol with similar properties but lower molecular weight.
1-Triacontanol (C30H62O): Another long-chain fatty alcohol, known for its use in plant growth regulation.
1-Tetracontanol (C40H82O): A compound with a slightly shorter chain length than 1-Hexatetracontanol.
Uniqueness: this compound is unique due to its exceptionally long hydrocarbon chain, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain fatty alcohols .
Properties
CAS No. |
172463-49-9 |
|---|---|
Molecular Formula |
C46H94O |
Molecular Weight |
663.2 g/mol |
IUPAC Name |
hexatetracontan-1-ol |
InChI |
InChI=1S/C46H94O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47/h47H,2-46H2,1H3 |
InChI Key |
HTPASOZPIGSFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


